molecular formula C16H19N3O2 B5136877 3-{3-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indole

3-{3-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indole

Cat. No. B5136877
M. Wt: 285.34 g/mol
InChI Key: AZTMLVZNCMHTOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{3-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-{3-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indole is not fully understood. However, it has been reported to act as a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been reported to inhibit the proliferation of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 3-{3-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indole has various biochemical and physiological effects. It has been reported to reduce inflammation by inhibiting the production of prostaglandins and other inflammatory mediators. It has also been shown to induce apoptosis in cancer cells by activating caspase enzymes. In addition, it has been reported to modulate neurotransmitter levels in the brain, which may contribute to its antipsychotic activity.

Advantages and Limitations for Lab Experiments

The advantages of using 3-{3-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indole in lab experiments include its potential applications in various fields, such as anti-inflammatory, anticancer, and imaging applications. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of 3-{3-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indole. These include further studies to understand its mechanism of action, potential side effects, and its use as a fluorescent probe for imaging applications. In addition, further studies are needed to explore its potential applications in other fields, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, 3-{3-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method has been reported to yield the desired compound in good yield and purity. Studies have shown that it exhibits anti-inflammatory, anticancer, and antipsychotic activities. However, further studies are needed to fully understand its mechanism of action and potential side effects. Its potential applications in various fields make it a promising compound for future research.

Synthesis Methods

The synthesis of 3-{3-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indole involves the reaction of 2-methoxyethylamine with 3-bromo-1-propyl-1H-indole-5-carboxaldehyde in the presence of sodium hydride and 1,2,4-oxadiazole-5-carboxylic acid. The product obtained is then purified using column chromatography. This method has been reported to yield the desired compound in good yield and purity.

Scientific Research Applications

3-{3-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indole has been studied for its potential applications in various fields. It has been reported to exhibit anti-inflammatory, anticancer, and antipsychotic activities. In addition, it has also been studied for its potential use as a fluorescent probe for imaging applications.

properties

IUPAC Name

5-[3-(1H-indol-3-yl)propyl]-3-(2-methoxyethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-20-10-9-15-18-16(21-19-15)8-4-5-12-11-17-14-7-3-2-6-13(12)14/h2-3,6-7,11,17H,4-5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTMLVZNCMHTOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NOC(=N1)CCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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